(2,5-Dioxopyrrolidin-1-yl) 3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate
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Overview
Description
Z-THR-OSU, also known as N-alpha-Benzyloxycarbonyl-L-threonine succinimidyl ester, is a chemical compound with the molecular formula C16H18N2O7 and a molecular weight of 350.32 g/mol . It is commonly used in peptide synthesis due to its ability to form stable amide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-THR-OSU is synthesized from N-Hydroxysuccinimide and N-Cbz-L-Threonine. The reaction involves the activation of the carboxyl group of N-Cbz-L-Threonine by N-Hydroxysuccinimide, forming the succinimidyl ester . The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of Z-THR-OSU follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pH, and solvent purity, to ensure high yield and purity of the final product. The compound is usually purified by recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Z-THR-OSU primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the succinimidyl ester group. This group is highly reactive towards nucleophiles, making it suitable for peptide bond formation.
Common Reagents and Conditions
Nucleophiles: Amines, particularly primary and secondary amines, are common nucleophiles that react with Z-THR-OSU.
Conditions: Reactions are typically carried out in anhydrous solvents such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Major Products
The major products formed from reactions with Z-THR-OSU are amide bonds, which are essential in peptide synthesis. The by-products usually include N-Hydroxysuccinimide.
Scientific Research Applications
Z-THR-OSU is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry
In chemistry, Z-THR-OSU is used as a reagent for peptide synthesis. It facilitates the formation of stable amide bonds between amino acids, which is crucial for the synthesis of peptides and proteins.
Biology
In biological research, Z-THR-OSU is used to modify proteins and peptides. It helps in the study of protein-protein interactions, enzyme mechanisms, and the development of peptide-based drugs.
Medicine
In medicine, Z-THR-OSU is used in the development of peptide-based therapeutics. It is also used in the synthesis of peptide vaccines and diagnostic agents.
Industry
In the industrial sector, Z-THR-OSU is used in the large-scale synthesis of peptides and proteins for pharmaceutical and biotechnological applications.
Mechanism of Action
The mechanism of action of Z-THR-OSU involves the activation of the carboxyl group of N-Cbz-L-Threonine by N-Hydroxysuccinimide, forming a highly reactive succinimidyl ester. This ester reacts with nucleophiles, such as amines, to form stable amide bonds. The molecular targets are primarily amino groups in peptides and proteins, facilitating the formation of peptide bonds .
Comparison with Similar Compounds
Similar Compounds
Z-THR(TBU)-OSU: This compound is similar to Z-THR-OSU but contains a tert-butyl group, making it more hydrophobic.
Z-ALA-OSU: This compound is similar but uses alanine instead of threonine.
Z-GLY-OSU: This compound uses glycine instead of threonine.
Uniqueness
Z-THR-OSU is unique due to the presence of the threonine moiety, which provides additional functional groups for further chemical modifications. This makes it particularly useful in the synthesis of complex peptides and proteins.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O7/c1-10(19)14(15(22)25-18-12(20)7-8-13(18)21)17-16(23)24-9-11-5-3-2-4-6-11/h2-6,10,14,19H,7-9H2,1H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZRUMKJVGFNAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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